![molecular formula C31H43NO3 B12111411 2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate](/img/structure/B12111411.png)
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate is a heterocyclic organic compound with the molecular formula C31H43NO3 and a molecular weight of 477.67802 . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate involves several steps. One common method includes the condensation of p-decyloxybenzaldehyde with p-aminocinnamic acid, followed by esterification with 2-methylbutanol. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyl p-decyloxybenzylidene p-aminocinnamate can be compared with other similar compounds, such as:
p-Decyloxybenzylidene p-aminocinnamic acid: This compound shares a similar structure but lacks the 2-methylbutyl ester group.
p-Methoxybenzylidene p-aminocinnamic acid: This compound has a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C31H43NO3 |
---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
2-methylbutyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-4-6-7-8-9-10-11-12-23-34-30-20-15-28(16-21-30)24-32-29-18-13-27(14-19-29)17-22-31(33)35-25-26(3)5-2/h13-22,24,26H,4-12,23,25H2,1-3H3/b22-17+,32-24? |
InChI-Schlüssel |
UTIMESSLYFMSPO-NTMXKYMDSA-N |
Isomerische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCC(C)CC |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.